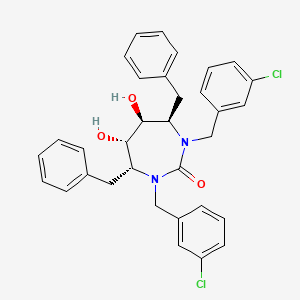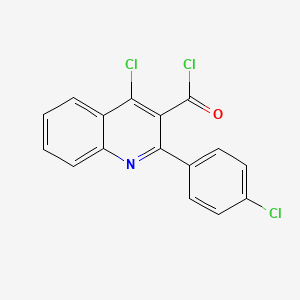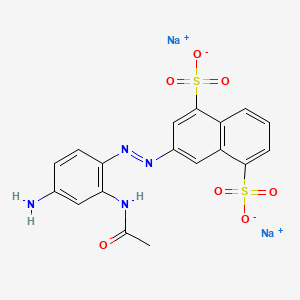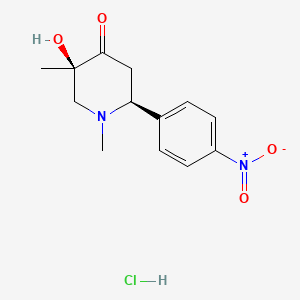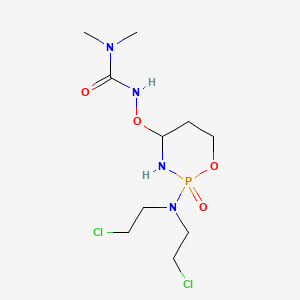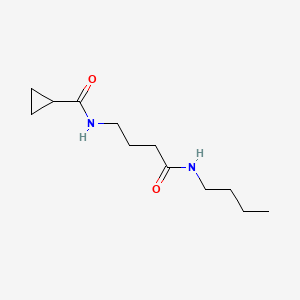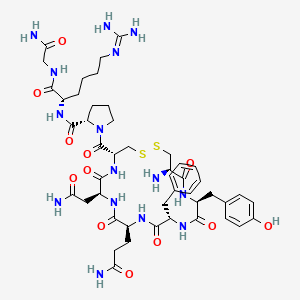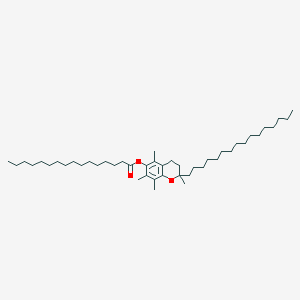
3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl hexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl hexadecanoate is a synthetic form of Vitamin E. It is a crystalline solid and is often used as a nutritional supplement . This compound is known for its antioxidant properties, which help protect cells from damage caused by free radicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl hexadecanoate involves several steps. The starting material is typically a tocopherol derivative, which undergoes esterification with hexadecanoic acid (palmitic acid) under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the product is purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. Large-scale reactors and continuous flow systems are employed to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl hexadecanoate undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Hydrolysis reactions typically require acidic or basic conditions, with reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and related compounds.
Substitution: Alcohols and acids.
Scientific Research Applications
3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl hexadecanoate has a wide range of scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. It donates hydrogen atoms to free radicals, neutralizing them and preventing cellular damage . The molecular targets include lipid membranes, proteins, and DNA, where it helps maintain structural integrity and function . The pathways involved include the reduction of lipid peroxides and the regeneration of other antioxidants such as Vitamin C .
Comparison with Similar Compounds
Similar Compounds
Alpha-Tocopherol: Another form of Vitamin E with similar antioxidant properties.
Gamma-Tocopherol: A different form of Vitamin E that is more effective in trapping certain types of free radicals.
Tocotrienols: A group of compounds related to tocopherols but with unsaturated side chains, offering different biological activities.
Uniqueness
3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl hexadecanoate is unique due to its specific esterification with hexadecanoic acid, which enhances its stability and bioavailability . This makes it particularly useful in dietary supplements and cosmetic formulations where prolonged antioxidant activity is desired .
Properties
CAS No. |
34562-29-3 |
|---|---|
Molecular Formula |
C45H80O3 |
Molecular Weight |
669.1 g/mol |
IUPAC Name |
(2-hexadecyl-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl) hexadecanoate |
InChI |
InChI=1S/C45H80O3/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-45(6)37-35-41-40(5)43(38(3)39(4)44(41)48-45)47-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-2/h7-37H2,1-6H3 |
InChI Key |
HNWBPMDFXRYUGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1(CCC2=C(O1)C(=C(C(=C2C)OC(=O)CCCCCCCCCCCCCCC)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


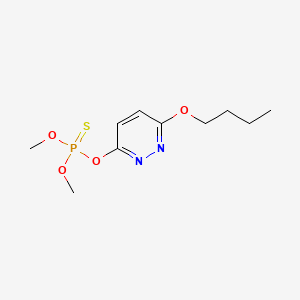
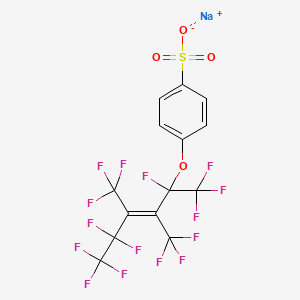
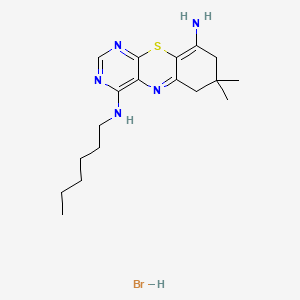

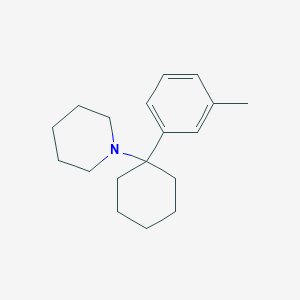
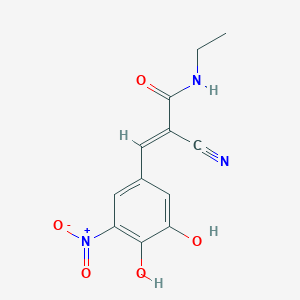
![6-[(Diethylamino)methyl]-5-methyl-2-(methylthio)-S-triazolo[1,5-A]pyrimidin-7-YL mononitrate](/img/structure/B12700622.png)
